molecular formula C22H23N7O B2709967 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 338403-74-0

6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2709967
CAS No.: 338403-74-0
M. Wt: 401.474
InChI Key: GKQMBUIJYXMUGX-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-30-18-9-7-16(8-10-18)19-15-24-21-25-22(26-29(21)20(19)23)28-13-11-27(12-14-28)17-5-3-2-4-6-17/h2-10,15H,11-14,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQMBUIJYXMUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C(=NC(=N3)N4CCN(CC4)C5=CC=CC=C5)N=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a complex organic compound with notable biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C22H23N7O
  • Molar Mass : 401.46 g/mol
  • CAS Number : 338403-74-0

Synthesis

The compound is synthesized through a multi-step process involving the reaction of various precursors, including piperazine derivatives and triazole compounds. The synthesis often employs methods such as microwave irradiation or refluxing in organic solvents to enhance yield and purity.

Antimicrobial Activity

Research has shown that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies indicate that 6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine demonstrates activity against various bacterial strains. In vitro tests reveal that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies indicate that it exhibits potent antiproliferative activity against glioblastoma and breast cancer cells. The mechanism appears to involve apoptosis induction, characterized by morphological changes such as cell shrinkage and chromatin condensation . Comparative studies show that its efficacy may surpass that of conventional chemotherapeutic agents like etoposide .

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, the biological activity of this triazole derivative extends into neuropharmacology. It has been investigated for its potential effects on serotonin receptors, particularly the 5-HT1A receptor subtype, which is implicated in mood regulation and anxiety disorders . Preliminary findings suggest it may exhibit anxiolytic and antidepressant-like effects in animal models.

Study 1: Antimicrobial Efficacy

A study conducted on various synthesized triazole derivatives demonstrated that the tested compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range. This positions it as a candidate for further development as an antibacterial agent .

Study 2: Antitumor Potential

In a comparative analysis against standard chemotherapeutics, the compound displayed IC50 values in the nanomolar range against breast adenocarcinoma cell lines. The study highlighted its superior performance compared to etoposide, indicating a promising avenue for cancer therapy .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-(4-Methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
  • Molecular Formula : C₂₄H₂₅N₇O
  • Molecular Weight : 427.51 g/mol (estimated based on analogs in )
  • CAS Registry: Not explicitly provided, but related compounds (e.g., 6-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine) are documented under CAS 320416-95-3 .

Structural Analogues and Their Properties

The compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, which is extensively studied for diverse pharmacological activities. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (Positional Substituents) Molecular Weight Substituents (Positions) Yield (%) Melting Point (°C) Key Activity/Notes
Target Compound (6-(4-MeOPh), 2-(4-Ph-piperazine)) 427.51 6: 4-MeOPh; 2: 4-Ph-piperazine; 7: NH₂ N/A N/A Hypothesized CNS targeting (piperazine)
N-(4-Chlorophenethyl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (60) 337.80 5: Pyridin-2-yl; 7: NH-(4-Cl-phenethyl) 85 194–195 Anti-tubercular (MIC: 0.5 µg/mL)
N-(4-Methoxyphenethyl)-N-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (61) 363.44 5: Ph; 7: N-Me-(4-MeO-phenethyl) 78 170–171 Reduced solubility vs. 60
2-(1,1-Difluoroethyl)-5-methyl-N-(1,2,3,4-tetrahydronaphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (5) 344.34 2: 1,1-Difluoroethyl; 5: Me; 7: NH-THN 89 N/A Antimalarial (IC₅₀: 12 nM)
2-(Cyclopropylmethyl)-5-methyl-N-(4-(trifluoromethyl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine (33) 348.36 2: Cyclopropylmethyl; 7: NH-(4-CF₃-Ph) 11 N/A Plasmodium inhibitors (EC₅₀: 0.8 µM)
6-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 245.67 6: 4-Cl-Ph; 7: NH₂ N/A N/A Anticancer (tubulin polymerization)
Key Observations:
  • In contrast, cyclopropylmethyl (33) or difluoroethyl (5) groups optimize antiparasitic activity . Position 6: 4-Methoxyphenyl (target) vs. 4-chlorophenyl () alters electronic properties, influencing binding to biological targets like tubulin . Position 7: Free amine (target) vs. substituted amines (e.g., 60, 61) modulates solubility and target affinity .
  • Synthetic Yields : Lower yields (e.g., 11% for 33) are associated with sterically hindered substituents (cyclopropylmethyl) , whereas simpler analogs (60, 61) achieve >75% yields .

Physicochemical and Pharmacokinetic Considerations

  • Solubility : Piperazine derivatives (target) are expected to have higher aqueous solubility than fully aromatic analogs (e.g., 60) due to ionizable nitrogen atoms .

Q & A

Q. What are the optimal synthetic routes for 6-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine, and how do reaction conditions influence yield?

The synthesis of triazolopyrimidine derivatives typically involves cyclization of precursors such as aminopyrimidines with substituted phenyl or piperazine moieties. For example, additive-driven protocols (e.g., using molten-state TMDP) can enhance cyclization efficiency, but TMDP’s toxicity and regulatory restrictions may necessitate alternatives like ethanol/water solvent mixtures . Yield optimization requires careful control of temperature, solvent polarity, and stoichiometry of substituents (e.g., 4-methoxyphenyl vs. halogenated aryl groups), as minor changes in electron-withdrawing/donating groups significantly affect reaction kinetics .

Q. How should researchers validate the structural integrity of this compound?

X-ray crystallography is the gold standard for confirming bond connectivity and stereochemistry in triazolopyrimidines, as demonstrated for analogous structures like N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine . Complementary methods include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent integration (e.g., 4-methoxyphenyl proton signals at δ 3.8–4.0 ppm) .
  • Elemental analysis : To confirm purity and stoichiometry (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What in vitro assays are suitable for preliminary biological screening?

Standard assays include:

  • Anticancer activity : MTT assays on leukemia cell lines (e.g., K562 or HL-60), with IC50_{50} values compared to reference drugs like doxorubicin .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, with ATP/NADH competition studies to determine inhibition mechanisms .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across triazolopyrimidine analogs?

Contradictions often arise from substituent-specific effects. For instance:

  • 4-Methoxyphenyl vs. 4-fluorophenyl : Methoxy groups enhance solubility but may reduce target binding affinity compared to electron-deficient fluorophenyl groups .
  • Piperazine substitutions : N-methylation of the piperazine ring can alter pharmacokinetics (e.g., logP and BBB permeability) without affecting in vitro potency .
    3D-QSAR models using CoMFA/CoMSIA can map electrostatic and steric contributions to resolve such discrepancies .

Q. What computational strategies predict pharmacokinetic properties and toxicity?

  • ADMET prediction : Tools like SwissADME or ProTox-II estimate parameters such as:
    • Lipophilicity (logP) : Critical for blood-brain barrier penetration (target logP ~2–3 for CNS activity) .
    • CYP450 inhibition : Piperazine-containing analogs may inhibit CYP3A4, requiring in vitro microsomal assays for validation .
  • Molecular docking : AutoDock Vina or Glide can simulate binding to targets like tubulin or σ1 receptors, prioritizing analogs with optimal binding energies (<−8 kcal/mol) .

Q. How can researchers address contradictory cytotoxicity data between in vitro and in vivo models?

Discrepancies may stem from:

  • Metabolic instability : Phase I/II metabolism (e.g., piperazine N-oxidation) reduces bioavailability. Use hepatic microsome assays to identify vulnerable sites .
  • Tumor microenvironment : Hypoxia or pH variations in vivo may deactivate the compound. Test analogs under hypoxia-mimicking conditions (e.g., CoCl2_2 treatment) .

Q. What crystallization techniques improve stability for long-term storage?

Recrystallization from methanol or DMF/water mixtures produces stable polymorphs. For hygroscopic analogs, lyophilization or storage under argon with desiccants (e.g., silica gel) prevents degradation .

Methodological Considerations

Q. How should researchers design experiments to evaluate substituent effects on bioactivity?

  • Orthogonal substitution : Synthesize analogs with systematic variations (e.g., 4-methoxyphenyl → 4-chlorophenyl → 4-(trifluoromethyl)phenyl) .
  • Dose-response profiling : Compare IC50_{50} values across ≥3 cell lines to distinguish target-specific vs. nonspecific cytotoxicity .

Q. What analytical techniques resolve synthetic byproducts or degradation products?

  • HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients to separate impurities. MS/MS fragmentation identifies structural modifications (e.g., demethylation of methoxy groups) .
  • TGA/DSC : Assess thermal stability and identify decomposition temperatures (>200°C preferred for storage) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.